molecular formula C14H11N B117812 Diphenylacetonitrile-d10 CAS No. 80024-91-5

Diphenylacetonitrile-d10

Cat. No.: B117812
CAS No.: 80024-91-5
M. Wt: 203.3 g/mol
InChI Key: NEBPTMCRLHKPOB-LHNTUAQVSA-N
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Description

Diphenylacetonitrile-d10 is a deuterated organic compound, where deuterium atoms replace the hydrogen atoms in the phenyl rings. This compound is of interest due to its unique isotopic properties, which make it valuable in various scientific research applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diphenylacetonitrile-d10 typically involves the following steps:

    Deuteration of Benzene Rings: The phenyl rings are deuterated using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

    Formation of Acetonitrile Derivative: The deuterated benzene rings are then reacted with acetonitrile in the presence of a strong base, such as sodium hydride (NaH), to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Diphenylacetonitrile-d10 is used in various scientific research applications, including:

    Chemistry: As a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: In metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.

    Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.

    Industry: In the development of advanced materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Diphenylacetonitrile-d10 involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the vibrational frequencies of chemical bonds, leading to changes in reaction kinetics and pathways. This isotopic substitution can provide insights into reaction mechanisms and the behavior of molecules under different conditions.

Comparison with Similar Compounds

    2,2-Bis(2,3,4,5,6-pentabromophenyl)acetonitrile: A brominated analog with similar structural features but different reactivity and applications.

    2,2-Bis(2,3,4,5,6-pentachlorophenyl)acetonitrile: A chlorinated analog used in different industrial applications.

Uniqueness: Diphenylacetonitrile-d10 is unique due to its deuterium content, which imparts distinct isotopic properties. These properties make it particularly valuable in research applications where isotopic labeling is essential for studying molecular interactions and dynamics.

Properties

IUPAC Name

2,2-bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBPTMCRLHKPOB-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C#N)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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